3-(2-chlorophenyl)-5-methyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide
Overview
Description
3-(2-chlorophenyl)-5-methyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide is a synthetic compound with a complex structure that includes a chlorophenyl group, a methyl group, a propylpiperidinyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group can be introduced via electrophilic aromatic substitution, while the propylpiperidinyl group is typically added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups in place of the chlorine atom.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antidepressant or antipsychotic agent due to its interaction with neurotransmitter systems.
Pharmacology: Research focuses on its binding affinity to various receptors and its potential therapeutic effects.
Biology: Used in studies to understand its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but it is believed to affect the serotonergic, dopaminergic, and noradrenergic systems.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-3-(1-propylpiperidin-4-yl)urea: Shares a similar structure but with a urea group instead of an oxazole ring.
3-(4-bromo-2-chlorophenyl)-1-(1-propylpiperidin-4-yl)thiourea: Contains a thiourea group and a bromine atom, offering different chemical properties.
Uniqueness
3-(2-chlorophenyl)-5-methyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide is unique due to its oxazole ring, which imparts distinct chemical and biological properties. This structural feature may contribute to its specific binding affinities and pharmacological effects, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-3-10-23-11-8-14(9-12-23)21-19(24)17-13(2)25-22-18(17)15-6-4-5-7-16(15)20/h4-7,14H,3,8-12H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEIDDCXKPCZMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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